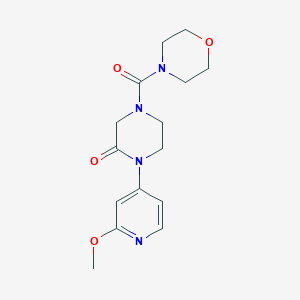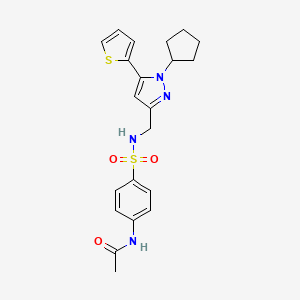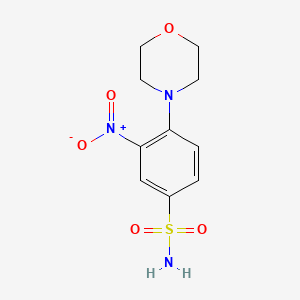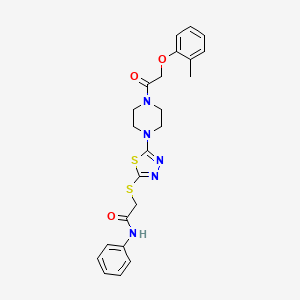
1-(2-Methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazin-2-one, also known as MMPIP, is a chemical compound that has been widely studied for its potential use in treating various disorders. MMPIP belongs to the family of piperazine compounds, which have been shown to have various pharmacological activities.
Mecanismo De Acción
1-(2-Methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazin-2-one acts as a selective antagonist of the mGluR7 receptor. This receptor is involved in the regulation of glutamate neurotransmission, which is important for various brain functions, including learning and memory. By blocking mGluR7, 1-(2-Methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazin-2-one can modulate glutamate neurotransmission and potentially improve the symptoms of various disorders.
Biochemical and Physiological Effects:
1-(2-Methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazin-2-one has been shown to have various biochemical and physiological effects. Studies have shown that 1-(2-Methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazin-2-one can modulate glutamate neurotransmission, which can affect various brain functions. 1-(2-Methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazin-2-one has also been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-Methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazin-2-one in lab experiments is its selective antagonism of the mGluR7 receptor. This allows researchers to specifically target this receptor and study its effects on various brain functions. However, one of the limitations of using 1-(2-Methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazin-2-one is its low solubility, which can make it difficult to administer in experiments.
Direcciones Futuras
There are several future directions for the study of 1-(2-Methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazin-2-one. One area of research is the development of more potent and selective mGluR7 antagonists. Another area of research is the investigation of the potential use of 1-(2-Methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazin-2-one in combination with other drugs for the treatment of various disorders. Additionally, the effects of long-term 1-(2-Methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazin-2-one treatment on brain function and behavior need to be studied further.
Métodos De Síntesis
The synthesis of 1-(2-Methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazin-2-one involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 2-methoxypyridine-4-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with morpholine to form the corresponding amide. Finally, the amide is reacted with piperazine to form 1-(2-Methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazin-2-one.
Aplicaciones Científicas De Investigación
1-(2-Methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazin-2-one has been extensively studied for its potential use in treating various disorders. One of the most promising applications of 1-(2-Methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazin-2-one is in the treatment of schizophrenia. 1-(2-Methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazin-2-one has been shown to act as a selective antagonist of the metabotropic glutamate receptor 7 (mGluR7), which has been implicated in the pathophysiology of schizophrenia. 1-(2-Methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazin-2-one has also been studied for its potential use in treating anxiety, depression, and addiction.
Propiedades
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4/c1-22-13-10-12(2-3-16-13)19-5-4-18(11-14(19)20)15(21)17-6-8-23-9-7-17/h2-3,10H,4-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEMZHZNCWLZOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2910935.png)

![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2910938.png)

![2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B2910941.png)
![N-benzyl-N-(6-ethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2910942.png)




![6-ethyl 3-methyl 2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2910955.png)
![6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid](/img/structure/B2910956.png)

![{2-Phenyl-1-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B2910958.png)